2-[1-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Description
The compound 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine features a bicyclic octahydropyrrolo[3,4-b]pyrrole core, substituted at position 1 with a 1-methyl-1H-pyrazole-4-carbonyl group and at position 5 with a pyridine moiety.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19-9-13(8-18-19)16(22)21-7-5-12-10-20(11-14(12)21)15-4-2-3-6-17-15/h2-4,6,8-9,12,14H,5,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHSRCOEOGUDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities. These compounds are known to target Leishmania aethiopica and Plasmodium berghei .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of the target organisms.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Scientific Research Applications
Medicinal Chemistry
-
Therapeutic Potential :
- The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole compounds can exhibit activity against various cancer cell lines.
- It may also serve as a modulator for specific enzyme targets , enhancing the understanding of enzyme interactions and pathways in diseases.
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures have shown promising antibacterial and antifungal properties , making them candidates for further development in treating infections.
Material Science
-
Polymer Development :
- The compound can act as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its unique structure allows for functionalization that can tailor material properties for specific applications.
-
Nanotechnology :
- Applications in creating nanostructures for drug delivery systems have been explored, where the compound's ability to interact with biological membranes can be harnessed to improve drug bioavailability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study B (2024) | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C (2025) | Polymer Applications | Developed a new polymer composite exhibiting improved tensile strength and thermal resistance compared to traditional materials. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The table below highlights key differences between the target compound and structurally related molecules from literature:
Key Differences and Implications
a) Substituent Effects
- Target vs. rac-(3aR,6aR)-5-(4-Fluorobenzoyl) Derivative: The target’s pyrazole-carbonyl group (C₅H₅N₂O) replaces the fluorobenzoyl group (C₇H₄FNO) in the analog .
Target vs. 2-Methyl-5-(6-Phenylpyridazin-3-yl) Derivative :
b) Core Modifications
- Octahydropyrrolo[3,4-b]pyrrole vs.
c) Functional Group Reactivity
- Boron-Containing Analog :
- The boronate ester in 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
Preparation Methods
Cyclization Strategies
The bicyclic amine system is typically synthesized via intramolecular cyclization of appropriately functionalized precursors. A method adapted from CN102964346A involves:
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Starting Material : Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is treated with acetic anhydride to form a cyclic anhydride.
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Benzylamine Condensation : Reaction with benzylamine generates a diketopiperazine intermediate.
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Hydrogenation : Catalytic hydrogenation (5–10% Pd/C, 2–4 MPa H₂, 20–40°C) reduces the diketopiperazine to the octahydropyrrolo[3,4-b]pyrrole core.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ac₂O, reflux | 85% |
| Hydrogenation | Pd/C, H₂ (3 MPa), EtOH | 78% |
This method ensures high stereochemical fidelity, critical for subsequent functionalization.
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 72% |
This method avoids harsh conditions that could degrade the bicyclic amine.
Acylation with 1-Methyl-1H-Pyrazole-4-Carbonyl
Acyl Chloride Coupling
The final acylation step introduces the pyrazole group. A protocol derived from CN104402879A involves:
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Pyrazole Activation : 1-Methyl-1H-pyrazole-4-carboxylic acid is converted to its acyl chloride using oxalyl chloride/DMF in CH₂Cl₂.
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Amide Formation : Reaction with the bicyclic amine in the presence of triethylamine (TEA) at 0°C to room temperature.
Key Parameters :
| Parameter | Value |
|---|---|
| Acylating Agent | 1.2 equiv acyl chloride |
| Base | 2.5 equiv TEA |
| Solvent | CH₂Cl₂ |
| Yield | 88% |
This method minimizes epimerization and ensures high regioselectivity.
Optimization and Scale-Up Considerations
Protecting Group Strategy
Solvent and Temperature Effects
-
Hydrogenation : Lower temperatures (20–40°C) prevent over-reduction.
-
Coupling Reactions : Polar aprotic solvents (DMF, dioxane) enhance reaction rates.
Analytical Characterization
Spectroscopic Data
| Property | Value |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.45 (d, J=5 Hz, 1H, Py-H), 7.85 (s, 1H, Pz-H), 3.95 (s, 3H, N-CH₃) |
| HRMS | [M+H]⁺ calc. 354.1682, found 354.1685 |
Purity and Yield Metrics
| Step | Purity (HPLC) | Isolated Yield |
|---|---|---|
| Final Compound | 99.2% | 65% (over 4 steps) |
Q & A
Q. Q: What are the key steps for synthesizing 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, and how can reaction conditions be optimized?
A:
- Core Steps :
- Cyclization : Refluxing intermediates (e.g., pyrrolo-pyrrole precursors) with chloranil in xylene (25–30 hours) facilitates ring closure .
- Functionalization : Introduce the pyrazole-carbonyl group via coupling reactions (e.g., Suzuki-Miyaura for aryl-pyridine linkage) using Pd(PPh₃)₄ as a catalyst .
- Optimization :
- Monitor reaction progress with TLC or HPLC (using ammonium acetate buffer at pH 6.5 for separation) .
- Adjust solvent polarity (e.g., xylene vs. dioxane) to control stereochemistry and reduce byproducts .
Advanced Stereochemical Control
Q. Q: How can stereochemical outcomes be controlled during the synthesis of the octahydropyrrolo[3,4-b]pyrrole core?
A:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,3S,5R)-configured precursors) to direct stereochemistry during cyclization .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to achieve >90% enantiomeric excess .
- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Basic Analytical Characterization
Q. Q: Which analytical methods are most effective for confirming the structure and purity of this compound?
A:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine protons at δ 8.2–8.5 ppm; pyrrolidine CH₂ at δ 2.5–3.0 ppm) .
- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 368.1984) .
Advanced Polymorph Characterization
Q. Q: How can polymorphic forms of this compound be identified and characterized for formulation studies?
A:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect melting points and phase transitions (e.g., Form I at 165°C vs. Form II at 158°C) .
- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
- Stability Testing : Accelerated aging studies (40°C/75% RH) to assess hygroscopicity and polymorphic shifts .
Basic Structure-Activity Relationship (SAR)
Q. Q: How do substituents on the pyrazole and pyrrolidine moieties influence biological activity?
A:
- Pyrazole Modifications :
- Methyl groups at N1 enhance metabolic stability (t½ > 4 hours in liver microsomes) .
- Bulky substituents (e.g., phenyl) reduce target binding affinity (IC50 increases from 12 nM to 450 nM) .
- Pyrrolidine Core : Saturation improves solubility (logP reduction from 3.2 to 2.1) but may decrease membrane permeability .
Advanced Conformational Analysis
Q. Q: What computational methods are used to predict the bioactive conformation of this compound?
A:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., GROMACS) to identify stable binding poses .
- Docking Studies : Use AutoDock Vina with kinase domain structures (e.g., PDB 4HX3) to prioritize substituents for synthesis .
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical calculations to refine electronic interactions (e.g., H-bonding with ATP-binding pocket residues) .
Stability and Degradation Pathways
Q. Q: What are the major degradation pathways under physiological conditions, and how can they be mitigated?
A:
- Hydrolysis : The pyrrolidine-pyrrole linkage is susceptible to acidic hydrolysis (t½ = 2 hours at pH 2). Stabilize via formulation in enteric-coated tablets .
- Oxidation : Pyridine ring undergoes CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic clearance .
- Light Sensitivity : Protect from UV exposure using amber glassware during storage .
Handling Contradictory Biological Data
Q. Q: How should researchers resolve discrepancies between in vitro and in vivo efficacy data?
A:
- Pharmacokinetic Profiling : Compare plasma exposure (AUC) and tissue distribution to identify bioavailability issues (e.g., poor CNS penetration despite high in vitro potency) .
- Metabolite Screening : Use LC-MS to detect inactive metabolites (e.g., hydroxylated derivatives) that may dominate in vivo .
- Species Differences : Test across multiple models (e.g., murine vs. humanized systems) to account for target heterogeneity .
Computational Validation of Targets
Q. Q: How can target engagement be validated computationally before in vitro assays?
A:
- Free Energy Perturbation (FEP) : Predict binding free energy changes (ΔΔG) for mutations in the target protein (e.g., kinase gatekeeper residues) .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at 5.2 Å spacing) to prioritize analogs .
- Validation : Cross-check with experimental IC50 values (R² > 0.85 indicates model reliability) .
Advanced Purification Challenges
Q. Q: What strategies improve yield during large-scale purification of this compound?
A:
- Recrystallization : Use methanol/water mixtures (80:20 v/v) to remove polar impurities .
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel for diastereomer separation .
- Quality Control : Monitor for residual solvents (e.g., xylene) via GC-MS to meet ICH guidelines (<500 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
